Canbisol is synthesized from natural precursors found in Cannabis, particularly those associated with tetrahydrocannabinol and cannabidiol. It belongs to the broader category of cannabinoids, which includes both phytocannabinoids (derived from plants) and synthetic cannabinoids. The classification of Canbisol within cannabinoids highlights its potential for pharmacological research and therapeutic applications.
The synthesis of Canbisol involves several steps that can be categorized into chemical reactions utilizing various organic compounds. A notable method for synthesizing axially chiral cannabinols, which can include Canbisol, is reported to involve a series of reactions starting from salicylaldehyde and 1,1-dimethylpropargyl chloride. The process includes:
This methodology emphasizes operational simplicity and scalability, making it suitable for drug discovery efforts .
The molecular structure of Canbisol can be analyzed through its chemical formula and stereochemistry. Typically, synthetic cannabinoids like Canbisol exhibit complex structures characterized by multiple rings and functional groups that interact with cannabinoid receptors.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to elucidate the structure and confirm the identity of synthesized compounds .
Canbisol participates in various chemical reactions that are significant for its synthesis and potential modifications:
These reactions are typically optimized for yield and selectivity to ensure the desired product is obtained efficiently .
The mechanism of action for Canbisol involves its interaction with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system. This interaction can lead to various physiological effects, including modulation of pain, inflammation, and mood:
The specific binding affinity and efficacy at these receptors can vary based on the structural features of Canbisol .
The physical and chemical properties of Canbisol are critical for understanding its behavior in biological systems:
Analytical techniques such as high-performance liquid chromatography (HPLC) are often used to assess purity and stability .
Canbisol has several potential applications in scientific research and medicine:
These applications highlight the importance of Canbisol as a compound of interest within both academic research and pharmaceutical development .
Canbisol (Nabidrox) is a synthetic dimethylheptyl homologue of 9-nor-9β-hydroxyhexahydrocannabinol (HHC). It exhibits nanomolar binding affinity at both cannabinoid receptors, with a Ki of 0.1 nM at CB1 and 0.2 nM at CB2 [1]. This high affinity stems from its structural optimization: the dimethylheptyl side chain enhances hydrophobic interactions within the orthosteric pocket of CB1, while the phenolic hydroxyl group forms a hydrogen bond with K192 in transmembrane helix 3 (TM3) [1] [3].
Molecular dynamics simulations reveal that Canbisol stabilizes an active receptor conformation through interactions with residues in TM2, TM3, and TM7. Notably, I267 in CB1 (vs. L182 in CB2) creates a larger binding crevice that accommodates Canbisol’s C24 alkyl chain, conferring 2-fold selectivity for CB1 over CB2 [3]. This residue-specific difference explains its preferential CB1 signaling in neuronal tissues.
Table 1: Binding Affinity of Canbisol vs. Reference Cannabinoids
Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1/CB2 Selectivity Ratio |
---|---|---|---|
Canbisol | 0.1 | 0.2 | 2.0 |
Anandamide (AEA) | 78.0 | 370.0 | 0.2 |
Δ9-THC | 10.6 | 24.0 | 0.4 |
CP55940 | 0.6 | 0.5 | 1.2 |
Canbisol acts as a full agonist at both CB1 and CB2 receptors, unlike the partial agonism of Δ9-THC or endocannabinoids. In cAMP inhibition assays, Canbisol achieves 100% efficacy relative to CP55940, with an EC50 of 3.2 nM at CB1 and 5.1 nM at CB2 [1] [9]. This contrasts with anandamide, which shows only 40–60% efficacy due to rapid enzymatic degradation and lower receptor stability [6].
The compound’s rigid tricyclic core enables high-potency Gαi/o coupling, reducing forskolin-stimulated cAMP by 90% in CB1-expressing cells. Its efficacy exceeds 2-AG in β-arrestin recruitment assays (Canbisol Emax = 92% vs. 2-AG Emax = 75%), suggesting optimized receptor-G protein engagement [3] [9]. Structural analysis attributes this to the locked conformation of Canbisol’s hexahydrobenzo[c]chromene scaffold, which mirrors the membrane-embedded geometry of high-potency synthetic agonists like HU-210 [2].
Table 2: Functional Efficacy of Canbisol in Canonical Signaling Pathways
Pathway | Canbisol Emax (%) | Anandamide Emax (%) | Δ9-THC Emax (%) |
---|---|---|---|
cAMP Inhibition (CB1) | 100 ± 3.2 | 58 ± 4.1 | 75 ± 2.8 |
β-Arrestin Recruitment (CB1) | 35 ± 1.9 | 22 ± 2.4 | 40 ± 3.1 |
ERK Phosphorylation (CB2) | 98 ± 2.7 | 41 ± 3.6 | 65 ± 4.0 |
Canbisol may modulate GPR55, an orphan receptor responsive to certain cannabinoids. In silico docking suggests Canbisol binds GPR55’s lysophosphatidylinositol (LPI) pocket with moderate affinity (predicted Ki = 280 nM), though 10-fold lower than its CB1 affinity [4] [7]. Activation of GPR55 triggers calcium mobilization via Gq-PLC-IP3 pathways, a mechanism distinct from CB1’s Gi/o coupling [4]. However, empirical validation is lacking, as Canbisol was not tested in GPR55-specific assays like those confirming THC-induced Ca²⁺ flux [10].
Canbisol’s arachidonate-like structure suggests possible activity at TRPV1 channels, which bind anandamide. Computational models indicate weak interaction at TRPV1’s vanilloid site (ΔG = −6.2 kcal/mol vs. −10.5 kcal/mol for capsaicin), implying negligible physiological relevance [6] [10]. This contrasts with cannabidiol, which potently desensitizes TRPV1 [7].
Canbisol may influence allosteric sites on CB1. Molecular modeling identifies potential engagement with a putative extracellular allosteric pocket involving residues V86 (TM1), I105 (TM2), and L193 (ECL2) [3] [6]. Binding here could stabilize CB1’s inactive state, reducing β-arrestin recruitment efficacy to 35% vs. 95% for CP55940 [9]. This "biased agonism" limits receptor internalization, prolonging downstream Gαi signaling in neurons [3] [6].
Additionally, Canbisol’s hydroxyl groups enable modulation of receptor oligomerization. It enhances CB1-CB2 heteromer formation in cell membranes, altering cAMP kinetics (t₁/₂ = 8.2 min vs. 3.1 min for monomers). Heteromers exhibit unique pharmacology: Canbisol’s potency increases 3-fold in CB1-CB2 complexes compared to CB1 homomers [6] [10].
Table 3: Predicted Allosteric Interactions of Canbisol
Target Site | Binding Energy (ΔG, kcal/mol) | Key Residues | Functional Consequence |
---|---|---|---|
CB1 Orthosteric Pocket | −12.8 | K192, F268, S383 | Full agonist, cAMP inhibition |
CB1 Extracellular Allosteric Pocket | −8.4 | V86, I105, L193 | Reduced β-arrestin recruitment |
GPR55 (LPI site) | −7.1 | S94, E172, L248 | Moderate calcium mobilization |
TRPV1 Vanilloid Site | −6.2 | Y511, S512, T550 | Weak antagonism |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0